Propyl vinyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monomer for Polymer Synthesis

PVE acts as a monomer, a building block for creating new polymers. Researchers are interested in PVE for several reasons:

- Specialty Polymers: PVE readily participates in polymerization reactions, forming copolymers and specialty polymers with unique properties. These polymers can be tailored for specific applications such as high-performance coatings, adhesives, and electronic materials [].

- Modification of Existing Polymers: PVE can be incorporated into existing polymers to alter their characteristics. This allows for the creation of materials with improved properties like flexibility, adhesion, or water resistance [].

Solvent in Various Research Applications

PVE's properties as a solvent make it valuable in scientific research:

- Dissolving Diverse Materials: PVE effectively dissolves a wide range of materials, including fats, oils, resins, and some polymers. This makes it a versatile tool for research involving these materials [].

- Specific Studies: PVE finds use in specific research areas like isolating natural products from plant or animal tissues or studying the behavior of certain chemicals in solution [].

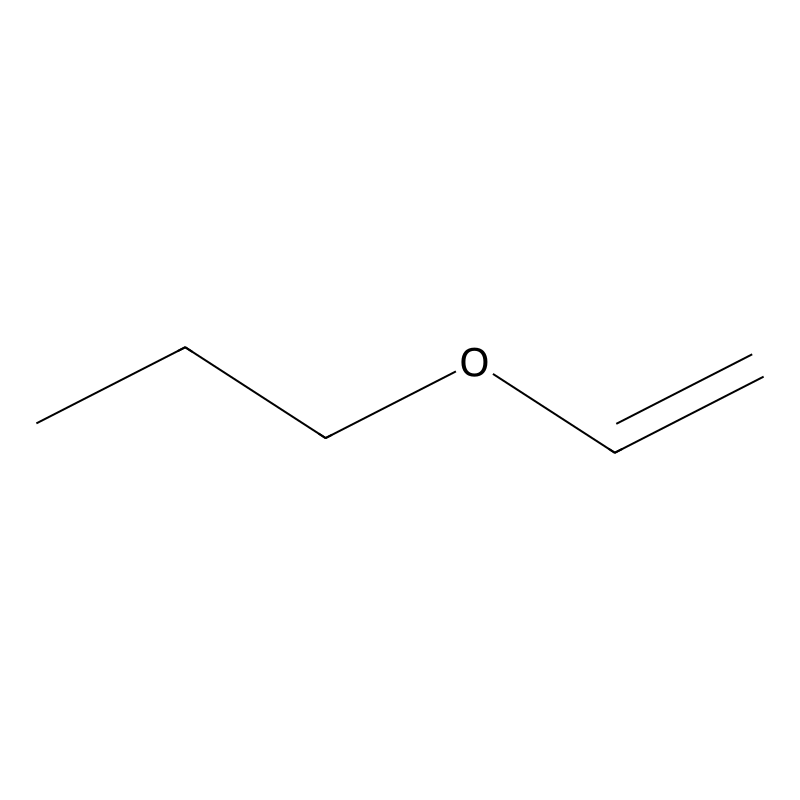

Propyl vinyl ether is an organic compound with the molecular formula CHO. It is classified as a vinyl ether, characterized by the presence of a vinyl group (–CH=CH) attached to an ether functional group (–O–). This compound appears as a colorless, flammable liquid with a sweet odor, and it is primarily used in chemical synthesis and polymerization processes. Propyl vinyl ether is known for its reactivity, particularly in forming polymers and copolymers, making it significant in various industrial applications.

Currently, there is no extensive research on the specific mechanism of action of PVE in biological systems.

PVE is a flammable liquid with a flash point of -26 °C []. It can be irritating to the eyes and skin and may cause respiratory problems upon inhalation.

- Safety precautions: Standard laboratory safety practices should be followed when handling PVE, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Polymerization: It readily undergoes polymerization to form poly(propyl vinyl ether), which is utilized in adhesives, coatings, and sealants.

- Reactions with Radicals: Propyl vinyl ether can react with hydroxyl radicals (OH) and other reactive species in the atmosphere, influencing its environmental fate. The rate constants for these reactions have been studied to assess its atmospheric degradation mechanisms .

- Nucleophilic Substitution: The ether group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Several methods exist for synthesizing propyl vinyl ether:

- Alkylation of Vinyl Alcohol: This method involves the reaction of vinyl alcohol with propyl halides under acidic conditions.

- Dehydration of Propylene Glycol: Propylene glycol can be dehydrated to yield propyl vinyl ether through catalytic processes.

- Vinylation of Alcohols: Alcohols can be reacted with acetylene in the presence of a catalyst to produce vinyl ethers, including propyl vinyl ether.

These synthesis routes allow for the production of propyl vinyl ether with varying degrees of purity and yield depending on the specific conditions employed.

Propyl vinyl ether has diverse applications across various industries:

- Polymer Production: It is extensively used as a monomer in the synthesis of polymers and copolymers for adhesives, coatings, and sealants.

- Chemical Intermediates: The compound serves as an intermediate in the production of other chemicals and materials.

- Laboratory Reagent: In research settings, it is used as a reagent in organic synthesis and analytical chemistry.

Studies on the interactions of propyl vinyl ether focus on its reactivity with atmospheric radicals such as hydroxyl radicals. These interactions are crucial for understanding its environmental impact, particularly its degradation pathways in the atmosphere. Research has shown that propyl vinyl ether reacts with hydroxyl radicals at significant rates, influencing its atmospheric lifetime and potential effects on air quality .

Propyl vinyl ether shares structural similarities with various other vinyl ethers. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Vinyl Ether | CHO | Lower boiling point; commonly used in similar applications. |

| Butyl Vinyl Ether | CHO | Higher molecular weight; used in specialized polymer applications. |

| Isobutyl Vinyl Ether | CHO | Branched structure; offers different reactivity patterns compared to linear ethers. |

| Perfluoro Propyl Vinyl Ether | CFOCH=CH | Contains fluorine; exhibits unique atmospheric chemistry due to fluorination. |

Uniqueness of Propyl Vinyl Ether: Propyl vinyl ether's unique balance between reactivity and stability makes it particularly valuable in industrial applications compared to both lighter and heavier analogs. Its ability to participate readily in polymerization while maintaining manageable toxicity levels distinguishes it from other similar compounds.

Propyl vinyl ether, a colorless volatile liquid with the molecular formula C₅H₁₀O, serves as an important chemical intermediate in various industrial applications [1]. The compound consists of a vinyl group attached to a propyl group through an oxygen atom, making it a member of the vinyl ether family [18]. Traditional synthesis routes for propyl vinyl ether primarily involve two main approaches: acetylene addition and ether exchange reactions [25].

Acetylene Addition

The most common industrial method for synthesizing propyl vinyl ether employs the addition reaction between acetylene and propanol using an alkaline catalyst [7]. This process, known as the Reppe reaction or Favorskii-Shostakovskii reaction, involves the direct vinylation of hydroxylated compounds [26]. The reaction typically occurs at elevated temperatures ranging from 120°C to 200°C in the presence of alkali metal catalysts such as potassium hydroxide or sodium hydroxide [29].

The reaction mechanism involves the following steps:

- Formation of an alkoxide ion from propanol using the alkaline catalyst

- Nucleophilic attack of the alkoxide on the acetylene molecule

- Formation of the vinyl ether bond through rearrangement [26]

For propyl vinyl ether synthesis, the reaction can be represented as:

CH₃CH₂CH₂OH + HC≡CH → CH₃CH₂CH₂OCH=CH₂ [7]

The acetylene addition method typically requires specific reaction conditions to ensure safety and efficiency. The acetylene is often diluted with inert gases such as nitrogen or methane to prevent explosive conditions [7]. The reaction is conducted at medium pressures (0-60 psig) and temperatures between 100-200°C [7]. Higher propanol to acetylene molar ratios (typically 1:1.2 to 10:1) are employed to minimize unreacted acetylene [7].

Ether Exchange

The ether exchange method represents another traditional approach for synthesizing propyl vinyl ether [25]. This process involves the exchange of vinyl groups between an existing vinyl ether (typically ethyl vinyl ether) and propanol [25]. The reaction is typically catalyzed by transition metal complexes, particularly palladium-based catalysts [27].

The general reaction for the ether exchange can be represented as:

CH₃CH₂OH-CH=CH₂ + CH₃CH₂CH₂OH → CH₃CH₂CH₂O-CH=CH₂ + CH₃CH₂OH [25]

The ether exchange reaction offers several advantages over the acetylene addition method, including milder reaction conditions and the elimination of hazardous acetylene handling [27]. The reaction typically proceeds at lower temperatures (50-60°C) and does not require high pressure equipment [14]. However, the process necessitates an existing vinyl ether as a starting material, which may limit its application in certain contexts [25].

Table 1: Comparison of Traditional Synthesis Routes for Propyl Vinyl Ether

| Parameter | Acetylene Addition | Ether Exchange |

|---|---|---|

| Starting Materials | Propanol + Acetylene | Propanol + Existing Vinyl Ether |

| Catalyst | Alkali metal hydroxides | Palladium complexes |

| Temperature | 100-200°C | 50-60°C |

| Pressure | 0-60 psig | Atmospheric |

| Advantages | Direct synthesis from readily available materials | Milder conditions, safer operation |

| Limitations | Hazardous conditions, explosive risks | Requires existing vinyl ether source |

| Typical Yield | 60-80% | 70-90% |

Both traditional synthesis routes have been extensively employed in industrial settings, with the choice between them typically depending on factors such as available infrastructure, scale of production, and safety considerations [7] [25].

Sustainable Catalytic Approaches (Enzymatic, Metal-Free)

As environmental concerns grow in the chemical industry, researchers have developed more sustainable approaches for synthesizing propyl vinyl ether that reduce environmental impact while maintaining or improving efficiency [5]. These approaches focus on enzymatic catalysis and metal-free methodologies that operate under milder conditions with reduced waste generation [16].

Enzymatic Catalysis

Enzymatic catalysis represents a promising sustainable approach for propyl vinyl ether synthesis [16]. Recent research has demonstrated the effectiveness of immobilized enzymes, particularly Candida antarctica lipase B, in catalyzing reactions involving vinyl ether compounds [8]. While direct enzymatic synthesis of propyl vinyl ether has limited documentation, the principles established for similar vinyl ethers provide valuable insights [16].

The enzymatic approach typically involves a transvinylation reaction where the enzyme catalyzes the exchange of vinyl groups between compounds [16]. The reaction can proceed at remarkably mild temperatures (22-90°C) and achieves high conversions (above 90%) within short reaction times (less than 1 hour) [8]. The immobilized enzyme can be easily recovered by filtration and reused, enhancing the sustainability of the process [16].

Key advantages of enzymatic catalysis include:

- Operation under mild reaction conditions

- High selectivity, minimizing side reactions

- Reduced energy consumption

- Enzyme recyclability

- Minimal waste generation [8] [16]

Research findings indicate that enzymatic reactions for vinyl ether synthesis can be performed in various organic solvents or even in bulk conditions without solvents [8]. The versatility of enzymatic catalysis makes it particularly attractive for developing environmentally friendly synthesis routes for propyl vinyl ether [16].

Metal-Free Catalysis

Metal-free catalytic approaches for vinyl ether synthesis have gained significant attention as sustainable alternatives to traditional metal-catalyzed processes [12]. These approaches typically employ organic catalysts such as confined Brønsted acids or bisphosphonium salts to facilitate the formation of vinyl ether bonds [12] [13].

One notable metal-free approach involves the use of chiral confined Brønsted acids, specifically imidodiphosphorimidates (IDPis), as catalysts for vinyl ether synthesis [12]. This organocatalytic method offers high efficiency and stereoselectivity while eliminating the need for metal-based catalysts [12]. The approach is particularly valuable for controlling the stereochemistry of the resulting vinyl ethers, which can be crucial for certain applications [12].

Another innovative metal-free approach utilizes photoregulated cationic polymerization catalyzed by organic photocatalysts such as bisphosphonium salts [13]. This method allows for precise temporal control over the reaction and can operate effectively at very low catalyst loadings (parts per million levels) [13]. The photocontrol aspect enables "on-demand" synthesis, potentially reducing energy consumption and improving process efficiency [13].

Recent research has also explored sustainable synthesis routes for vinyl ethers from biomass-derived precursors [15]. For example, vinyl methyl ether has been successfully synthesized from biomass-derived ethylene glycol dimethyl ether via methanol elimination reactions catalyzed by solid base catalysts [15]. Similar principles could potentially be applied to propyl vinyl ether synthesis, offering a renewable pathway for production [15].

Table 2: Comparison of Sustainable Catalytic Approaches for Vinyl Ether Synthesis

| Parameter | Enzymatic Catalysis | Metal-Free Catalysis |

|---|---|---|

| Catalyst Type | Immobilized enzymes (e.g., Candida antarctica lipase B) | Organic catalysts (e.g., Brønsted acids, bisphosphonium salts) |

| Reaction Conditions | 22-90°C, various solvents or solvent-free | Varies by catalyst, often room temperature with photoactivation |

| Reaction Time | <1 hour for high conversion | Varies by specific catalyst system |

| Advantages | High selectivity, mild conditions, enzyme recyclability | Metal-free, high efficiency, potential stereoselectivity |

| Limitations | Enzyme stability concerns, potential substrate specificity | May require specialized organic catalysts |

| Environmental Impact | Low waste, reduced energy consumption | Reduced metal waste, potential for lower environmental footprint |

These sustainable approaches represent significant advancements in propyl vinyl ether synthesis technology, offering pathways that align with green chemistry principles while maintaining or enhancing synthetic efficiency [8] [12] [15].

Purification and Stabilization Techniques

The synthesis of propyl vinyl ether inevitably generates impurities that must be removed to obtain a high-purity product suitable for industrial applications [25]. Additionally, the inherent reactivity of the vinyl group necessitates stabilization to prevent unwanted polymerization during storage and transportation [22]. This section examines the purification methods and stabilization techniques employed for propyl vinyl ether.

Purification Methods

Purification of propyl vinyl ether typically involves a combination of techniques to remove various impurities, including unreacted starting materials, catalysts, and side products [23]. The most common purification methods include:

Distillation: Vacuum distillation represents the primary industrial method for purifying propyl vinyl ether [23]. The compound has a boiling point of approximately 65°C at atmospheric pressure [1], making it amenable to distillation processes. Fractional distillation enables the separation of propyl vinyl ether from higher and lower boiling impurities [23]. For laboratory-scale purification, multiple distillations over calcium hydride may be performed to achieve high purity [14].

Filtration: For removing solid impurities such as catalyst residues, filtration serves as an essential purification step [23]. In enzymatic synthesis approaches, the immobilized enzyme can be readily removed by simple filtration through cotton or similar filter media [16].

Column Chromatography: For small-scale purification or when exceptionally high purity is required, column chromatography using silica gel with appropriate solvents (typically dichloromethane) provides effective purification [14]. This method is particularly useful for laboratory-scale synthesis rather than industrial production [14].

Extraction: Liquid-liquid extraction can be employed to separate propyl vinyl ether from water-soluble impurities [16]. The organic phase containing the propyl vinyl ether is typically dried with drying agents such as sodium sulfate before further purification steps [16].

The purification strategy depends on the synthesis route and the specific impurities present [23]. For industrial production, continuous distillation processes are often employed to achieve cost-effective purification while maintaining product quality [25].

Stabilization Techniques

Propyl vinyl ether, like other vinyl ethers, is prone to spontaneous polymerization, particularly in the presence of acids, oxygen, or light [22]. To prevent this unwanted reaction during storage and transportation, stabilizers are added to the purified product [28].

The most common stabilizer for propyl vinyl ether is potassium hydroxide, typically added at a concentration of approximately 0.1% [1] [28]. The alkaline environment created by potassium hydroxide neutralizes any trace acids that might initiate cationic polymerization [22]. Commercial propyl vinyl ether products are typically stabilized with potassium hydroxide and stored in refrigerated conditions (2-8°C) to further minimize polymerization risk [28].

Other stabilizers that have been investigated for vinyl ethers include:

Phenolic Compounds: Phenothiazine and substituted phenothiazines can effectively inhibit radical-initiated polymerization of vinyl ethers [22].

Anthracenemethanol Derivatives: 9-Anthracenemethanol and its substituted derivatives have shown promise as stabilizers for vinyl ether compounds [22].

Radical Scavengers: Various radical scavengers can be employed to prevent radical-initiated polymerization, particularly when the vinyl ether will be exposed to light or oxygen [22].

The choice of stabilizer depends on the intended application, storage conditions, and the specific polymerization mechanisms that need to be inhibited [22]. For most commercial applications, potassium hydroxide remains the stabilizer of choice due to its effectiveness and relatively low cost [28].

Table 3: Purification and Stabilization Techniques for Propyl Vinyl Ether

| Purification Method | Principle | Scale | Effectiveness |

|---|---|---|---|

| Vacuum Distillation | Separation based on boiling point differences | Industrial | High for volatile impurities |

| Filtration | Physical separation of solid impurities | All scales | Moderate, removes only solid impurities |

| Column Chromatography | Adsorption-based separation | Laboratory | Very high, but limited scalability |

| Extraction | Separation based on solubility differences | All scales | Moderate, effective for specific impurities |

| Stabilizer | Concentration | Mechanism | Storage Conditions |

|---|---|---|---|

| Potassium Hydroxide | ~0.1% | Acid neutralization | Refrigerated (2-8°C) |

| Phenothiazine | Variable | Radical scavenging | Room temperature to refrigerated |

| 9-Anthracenemethanol | Variable | Polymerization inhibition | Room temperature to refrigerated |

Proper purification and stabilization are critical for ensuring the quality and shelf life of propyl vinyl ether, particularly for applications requiring high purity such as polymer synthesis and pharmaceutical intermediates [1] [22].

Industrial-Scale Production Challenges

The industrial-scale production of propyl vinyl ether presents numerous challenges that must be addressed to ensure safe, efficient, and economically viable manufacturing processes [20]. These challenges span various aspects of production, from raw material handling to process control and environmental considerations [21].

Process Control and Optimization

Maintaining consistent product quality while maximizing yield presents significant challenges in industrial-scale production [21]. Key process control challenges include:

Temperature Management: The exothermic nature of vinyl ether formation reactions requires effective heat removal systems to prevent runaway reactions and maintain optimal reaction temperatures [29].

Catalyst Activity: For traditional synthesis routes, maintaining consistent catalyst activity over extended production runs presents challenges [7]. Catalyst deactivation can lead to reduced conversion rates and increased impurity formation [7].

Impurity Control: Managing the formation of side products and impurities requires precise control of reaction conditions and effective in-process monitoring [25]. Even small variations in process parameters can significantly impact product purity [25].

Scale-up Issues: Processes that perform well at laboratory or pilot scale may encounter unexpected challenges when scaled to full industrial production [20]. Heat and mass transfer limitations become more pronounced at larger scales, potentially affecting reaction kinetics and product quality [20].

Economic Considerations

The economic viability of propyl vinyl ether production depends on various factors that present ongoing challenges for manufacturers [20] [21]:

Raw Material Costs: Fluctuations in the prices of key raw materials (propanol and acetylene or alternative vinyl sources) can significantly impact production economics [21]. The volatility of petroleum-based feedstock prices presents particular challenges for long-term planning [21].

Energy Requirements: Traditional synthesis routes, particularly acetylene addition, require significant energy inputs for heating and pressure generation [7]. Optimizing energy efficiency while maintaining product quality represents an ongoing challenge [20].

Capital Investment: The specialized equipment required for safe handling of flammable materials and precise process control necessitates substantial capital investment [20]. This high initial cost can present barriers to market entry and capacity expansion [21].

Market Dynamics: The global propyl vinyl ether market, valued at approximately USD 1.2 billion in 2024, exhibits moderate growth projections (CAGR of 5.2% from 2026 to 2033) [20] [21]. Manufacturers must navigate changing demand patterns and competitive pressures to maintain profitability [21].

Environmental and Sustainability Challenges

Environmental considerations present growing challenges for propyl vinyl ether producers [15] [16]:

Waste Reduction: Traditional synthesis routes generate significant waste streams that require treatment or disposal [16]. Developing more atom-efficient processes with reduced waste generation remains an ongoing challenge [16].

Emission Control: Volatile organic compound (VOC) emissions from propyl vinyl ether production require effective capture and treatment systems to meet increasingly stringent environmental regulations [21].

Sustainable Feedstocks: The industry faces pressure to transition from petroleum-based feedstocks to renewable or bio-based alternatives [15]. Developing economically viable processes based on sustainable raw materials presents significant technical challenges [15].

Energy Efficiency: Reducing the carbon footprint of propyl vinyl ether production through improved energy efficiency and potential integration of renewable energy sources represents an important sustainability challenge [15] [16].

Table 4: Industrial-Scale Production Challenges for Propyl Vinyl Ether

| Challenge Category | Specific Challenges | Potential Solutions |

|---|---|---|

| Safety | Acetylene handling risks, Flammability concerns | Inert gas dilution, Specialized equipment, Advanced monitoring systems |

| Process Control | Temperature management, Catalyst stability, Impurity formation | Improved reactor design, Advanced control systems, In-line analytics |

| Economic | Raw material costs, Energy requirements, Capital intensity | Process intensification, Alternative feedstocks, Continuous manufacturing |

| Environmental | Waste generation, VOC emissions, Petroleum dependence | Catalytic improvements, Emission capture systems, Bio-based feedstocks |

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant